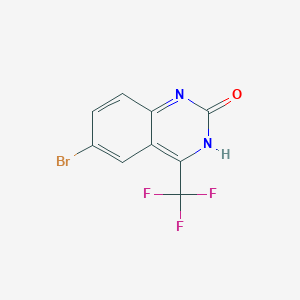![molecular formula C29H59NO2 B15250938 N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
N-[(2R)-2-hydroxyheptadecyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-2-hydroxyheptadecyl]dodecanamide is a complex organic compound with significant applications in various scientific fields. It is a type of fatty amide, characterized by its long hydrocarbon chains and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxyheptadecyl]dodecanamide typically involves the reaction of dodecanoic acid with 2-aminoheptadecanol under specific conditions. The process includes:
Esterification: Dodecanoic acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with 2-aminoheptadecanol to form the amide. This reaction is usually carried out under reflux conditions with a suitable solvent like toluene or xylene.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-hydroxyheptadecyl]dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces ethers or esters.
Scientific Research Applications
N-[(2R)-2-hydroxyheptadecyl]dodecanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and functional properties
Mechanism of Action
The mechanism of action of N-[(2R)-2-hydroxyheptadecyl]dodecanamide involves its interaction with cell membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing signaling pathways and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar in structure but with a shorter hydrocarbon chain.
N,N-bis(2-hydroxyethyl)dodecanamide: Contains two hydroxyethyl groups, offering different chemical properties
Uniqueness
N-[(2R)-2-hydroxyheptadecyl]dodecanamide stands out due to its longer hydrocarbon chain, which enhances its hydrophobic interactions and stability in various applications. This makes it particularly useful in formulations requiring long-lasting effects and robust performance.
Properties
Molecular Formula |
C29H59NO2 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxyheptadecyl]dodecanamide |
InChI |
InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32)/t28-/m1/s1 |
InChI Key |
WTQWTKLHSAHXCK-MUUNZHRXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


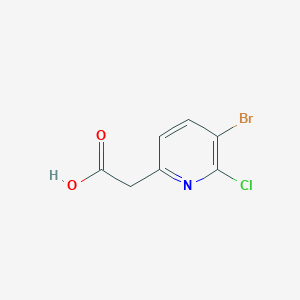
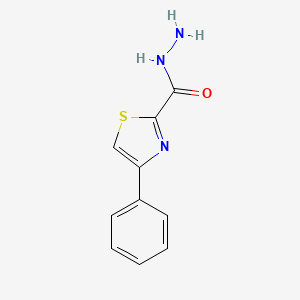
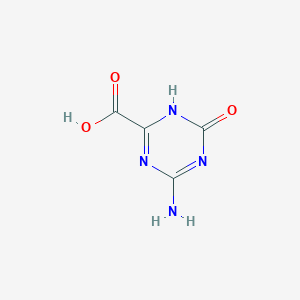
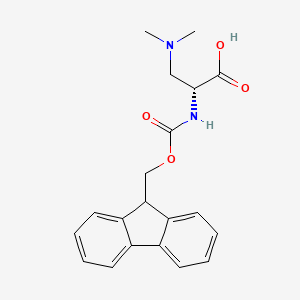
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
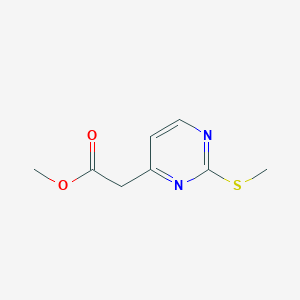
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
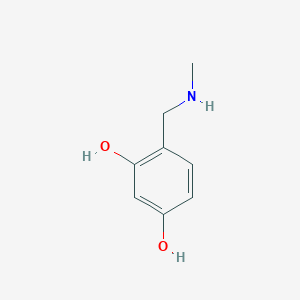
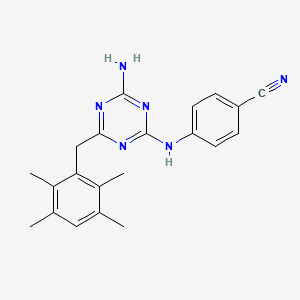
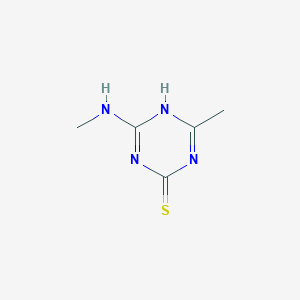
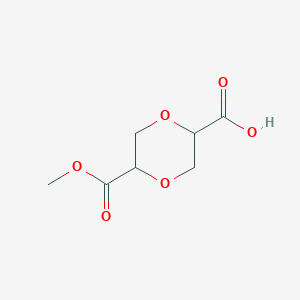
![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
